molecular formula C10H21NO B13315291 N-(1-methoxypropan-2-yl)-3-methylcyclopentan-1-amine

N-(1-methoxypropan-2-yl)-3-methylcyclopentan-1-amine

Cat. No.: B13315291
M. Wt: 171.28 g/mol
InChI Key: KFLXHWGUGRJCAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methoxypropan-2-yl)-3-methylcyclopentan-1-amine is an organic compound with a complex structure that includes a cyclopentane ring substituted with a methoxypropan-2-yl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)-3-methylcyclopentan-1-amine typically involves the reaction of 3-methylcyclopentanone with 1-methoxypropan-2-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas. The reaction conditions include a temperature range of 20-80°C and a hydrogen pressure of 2×10^5 to 1×10^6 Pa .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)-3-methylcyclopentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-methoxypropan-2-yl)-3-methylcyclopentan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(1-methoxypropan-2-yl)-3-methylcyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1-methoxypropan-2-yl acetate: Similar in structure but with an acetate group instead of an amine group.

    1-methoxypropan-2-yl benzene: Contains a benzene ring instead of a cyclopentane ring.

    1-methoxypropan-2-yl chloride: Contains a chloride group instead of an amine group

Uniqueness

N-(1-methoxypropan-2-yl)-3-methylcyclopentan-1-amine is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)-3-methylcyclopentan-1-amine

InChI

InChI=1S/C10H21NO/c1-8-4-5-10(6-8)11-9(2)7-12-3/h8-11H,4-7H2,1-3H3

InChI Key

KFLXHWGUGRJCAX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)NC(C)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.